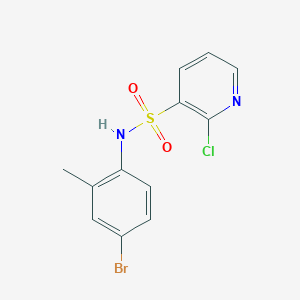
N-(4-bromo-2-methylphenyl)-2-chloropyridine-3-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-bromo-2-methylphenyl)-2-chloropyridine-3-sulfonamide, also known as BCS-1, is a sulfonamide compound that has been widely used in scientific research for its unique biochemical and physiological effects. The compound is synthesized through a series of chemical reactions and has been shown to have a variety of applications in the field of medicine and biology.
Wirkmechanismus
The mechanism of action of N-(4-bromo-2-methylphenyl)-2-chloropyridine-3-sulfonamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins. The compound has been shown to bind to the active site of enzymes and block their activity, leading to a decrease in the production of certain biochemicals. N-(4-bromo-2-methylphenyl)-2-chloropyridine-3-sulfonamide has also been shown to inhibit the activity of certain transcription factors, which are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
N-(4-bromo-2-methylphenyl)-2-chloropyridine-3-sulfonamide has been shown to have a variety of biochemical and physiological effects. The compound has been shown to inhibit the production of inflammatory cytokines, which are involved in the immune response. N-(4-bromo-2-methylphenyl)-2-chloropyridine-3-sulfonamide has also been shown to inhibit the activity of certain enzymes involved in the metabolism of drugs, leading to an increase in the bioavailability of certain drugs. In addition, N-(4-bromo-2-methylphenyl)-2-chloropyridine-3-sulfonamide has been shown to have anti-cancer properties, and has been used in the development of new cancer drugs.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(4-bromo-2-methylphenyl)-2-chloropyridine-3-sulfonamide in lab experiments is its unique properties. The compound has been shown to have a variety of biochemical and physiological effects, making it a useful tool in the study of various diseases and biological processes. However, one of the limitations of using N-(4-bromo-2-methylphenyl)-2-chloropyridine-3-sulfonamide is its potential toxicity. The compound has been shown to have toxic effects in some animal studies, and caution should be taken when handling the compound in a laboratory setting.
Zukünftige Richtungen
There are many future directions for the use of N-(4-bromo-2-methylphenyl)-2-chloropyridine-3-sulfonamide in scientific research. One area of interest is the development of new drugs for the treatment of various diseases, including cancer and inflammatory diseases. N-(4-bromo-2-methylphenyl)-2-chloropyridine-3-sulfonamide has also been shown to have potential as a tool in the study of protein-protein interactions, and could be used to develop new therapies for a variety of diseases. In addition, further research is needed to fully understand the mechanism of action of N-(4-bromo-2-methylphenyl)-2-chloropyridine-3-sulfonamide and its potential applications in the field of medicine and biology.
Conclusion:
In conclusion, N-(4-bromo-2-methylphenyl)-2-chloropyridine-3-sulfonamide is a sulfonamide compound that has been widely used in scientific research for its unique properties. The compound has been shown to have anti-inflammatory and anti-cancer properties, and has been used in the development of new drugs for the treatment of various diseases. N-(4-bromo-2-methylphenyl)-2-chloropyridine-3-sulfonamide has also been used as a tool in the study of protein-protein interactions, and has been shown to inhibit the activity of certain enzymes. While there are limitations to using N-(4-bromo-2-methylphenyl)-2-chloropyridine-3-sulfonamide in lab experiments, the compound has many potential future directions for research and development.
Synthesemethoden
The synthesis of N-(4-bromo-2-methylphenyl)-2-chloropyridine-3-sulfonamide involves a series of chemical reactions that are carried out in a laboratory setting. The starting materials for the synthesis include 4-bromo-2-methylphenol, 2-chloropyridine-3-sulfonyl chloride, and triethylamine. The reaction is carried out in the presence of a catalyst, such as N,N-dimethylformamide (DMF), and the product is purified through a series of filtration and washing steps. The final product is a white crystalline powder with a melting point of 229-231°C.
Wissenschaftliche Forschungsanwendungen
N-(4-bromo-2-methylphenyl)-2-chloropyridine-3-sulfonamide has been widely used in scientific research for its unique properties. The compound has been shown to have anti-inflammatory and anti-cancer properties, and has been used in the development of new drugs for the treatment of various diseases. N-(4-bromo-2-methylphenyl)-2-chloropyridine-3-sulfonamide has also been used as a tool in the study of protein-protein interactions, and has been shown to inhibit the activity of certain enzymes.
Eigenschaften
IUPAC Name |
N-(4-bromo-2-methylphenyl)-2-chloropyridine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrClN2O2S/c1-8-7-9(13)4-5-10(8)16-19(17,18)11-3-2-6-15-12(11)14/h2-7,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOQJJBPFPFEIPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)NS(=O)(=O)C2=C(N=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromo-2-methylphenyl)-2-chloropyridine-3-sulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

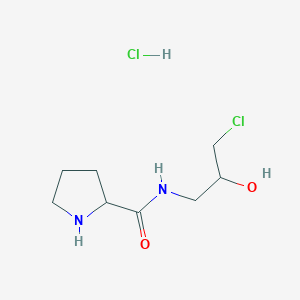
![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(3-(pyridazin-3-yloxy)piperidin-1-yl)methanone](/img/structure/B2906937.png)
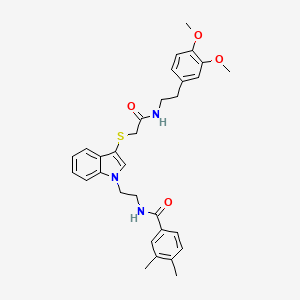
![1-[4-Phenyl-4-[3-(1H-1,2,4-triazol-5-yl)piperidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2906942.png)

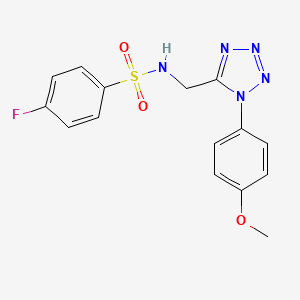
![3-[(acetyloxy)imino]-1-(4-chlorobenzyl)-5-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B2906947.png)

![N-[(2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl]-1,3-benzothiazol-2-amine](/img/structure/B2906949.png)

![2-(3-methoxybenzyl)-4-(4-(methylthio)phenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2906952.png)
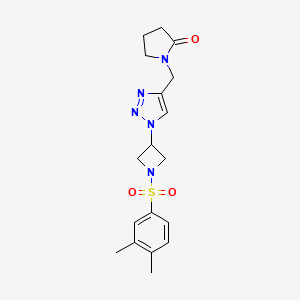
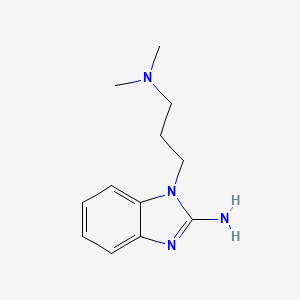
![3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-ethyl-4-oxo-4H-chromen-7-yl dimethylcarbamate](/img/structure/B2906956.png)